molecular formula C11H15BrFNO B2768699 2-Fluoro-3-piperidin-3-ylphenol;hydrobromide CAS No. 2253633-02-0

2-Fluoro-3-piperidin-3-ylphenol;hydrobromide

Cat. No.: B2768699
CAS No.: 2253633-02-0
M. Wt: 276.149
InChI Key: JIQSXMIFVGFCNE-UHFFFAOYSA-N
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Description

2-Fluoro-3-piperidin-3-ylphenol;hydrobromide is a useful research compound. Its molecular formula is C11H15BrFNO and its molecular weight is 276.149. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were conducted to study the adsorption behaviors and inhibition efficiencies, revealing that specific derivatives could effectively protect iron surfaces from corrosion. This research indicates potential applications in protecting industrial materials (Kaya et al., 2016).

Metabolic Studies

In metabolic studies, a neuroleptic agent labeled with a piperidine derivative was synthesized for investigating its metabolic pathways. This study underscores the utility of fluorinated piperidine derivatives in tracing and understanding the metabolism of pharmacologically active compounds (Nakatsuka et al., 1981).

Antiproliferative Agents

A series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity against various carcinoma cells. These compounds exhibited potent activity, suggesting their potential as therapeutic agents in cancer treatment (Prasad et al., 2009).

Properties

IUPAC Name

2-fluoro-3-piperidin-3-ylphenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.BrH/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8;/h1,4-5,8,13-14H,2-3,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQSXMIFVGFCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C(=CC=C2)O)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.